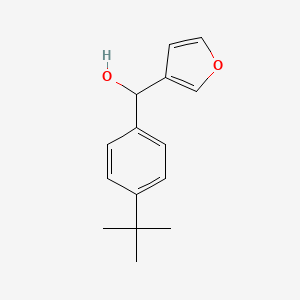

4-tert-Butylphenyl-(3-furyl)methanol

Description

4-tert-Butylphenyl-(3-furyl)methanol is a chiral secondary alcohol featuring a tert-butyl-substituted phenyl group and a 3-furyl moiety. Its structure combines steric bulk from the tert-butyl group with the electron-rich aromaticity of the furan ring, making it a candidate for applications in asymmetric synthesis, photochemical reactions, and bioactive molecule development. For instance, the addition of 3-furyl lithium to a tert-butylphenyl aldehyde precursor, followed by oxidation or reduction steps, could yield the target alcohol, as seen in related syntheses of hydroxy derivatives involving furyl substituents .

The compound’s physicochemical properties can be inferred from structurally similar molecules. For example, tert-butylphenol derivatives (e.g., 4-tert-butylphenol) exhibit molecular weights near 150 g/mol and moderate solubility in alcohols and ethers . The introduction of a 3-furyl group likely increases polarity and influences solubility profiles, though experimental data specific to this compound are lacking in the available literature.

Properties

IUPAC Name |

(4-tert-butylphenyl)-(furan-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-15(2,3)13-6-4-11(5-7-13)14(16)12-8-9-17-10-12/h4-10,14,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJJLZMABAQCOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylphenyl-(3-furyl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and 3-furylmethanol.

Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with 4-tert-butylbenzaldehyde to form the corresponding alcohol.

Coupling Reaction: The intermediate is then coupled with 3-furylmethanol under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the hydrogenation process.

Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors might be employed, allowing for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylphenyl-(3-furyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: 4-tert-Butylphenyl-(3-furyl)ketone.

Reduction: 4-tert-Butylphenyl-(3-furyl)methane.

Substitution: 4-tert-Butylphenyl-(3-furyl)bromide or 4-tert-Butylphenyl-(3-furyl)nitrobenzene.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 4-tert-butylphenyl-(3-furyl)methanol

- Molecular Formula : C15H18O

- Molecular Weight : 246.4 g/mol

- CAS Number : [insert CAS number here if available]

- Canonical SMILES : CC(C)(C)C1=CC=C(C=C1)C(C2=CSC=C2)O

The compound features a tert-butyl group and a furan moiety, which contribute to its reactivity and biological activity. The presence of the furan ring enhances its lipophilicity, influencing its interaction with biological membranes.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : It is utilized in constructing more complex organic compounds through various reactions such as oxidation, reduction, and substitution.

- Reagent in Organic Reactions : The compound can undergo electrophilic and nucleophilic substitutions, making it useful in synthesizing other derivatives.

Biology

The compound has shown promise in biological studies:

- Enzyme Inhibition Studies : It has been used to investigate enzyme inhibition mechanisms, particularly in drug design targeting specific enzymes.

- Receptor Binding Assays : Its interactions with biological receptors have been studied to understand its potential therapeutic effects.

Medicine

Research indicates potential pharmacological applications:

- Anticancer Activity : Similar thiophene derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa and A549. Structural modifications can enhance potency, as indicated by IC50 values from various studies.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HeLa | This compound | X |

| A549 | This compound | Y |

- Antimicrobial Properties : Preliminary studies suggest activity against both Gram-positive and Gram-negative bacteria, indicating potential use as an antimicrobial agent.

Industry

The compound is also utilized in industrial applications:

- Production of Advanced Materials : Its unique properties make it suitable for developing new polymers and materials.

- Solvent Applications : It serves as a solvent in various chemical processes due to its favorable physical properties.

Anticancer Studies

A study evaluated the effects of thiophene derivatives on human cancer cell lines. Modifications to the thiophene structure significantly enhanced cytotoxicity against HeLa cells, with IC50 values indicating substantial potency.

Antimicrobial Activity

In silico studies have shown that this compound exhibits promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting it could be developed into a therapeutic agent for resistant infections.

Mechanism of Action

The mechanism by which 4-tert-Butylphenyl-(3-furyl)methanol exerts its effects involves:

Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.

Pathways Involved: The compound could influence signaling pathways related to inflammation or microbial growth, depending on its specific application.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Compounds

*Estimated based on structural analogs.

Table 2: Cytotoxic Activity of Furyl-Substituted Compounds

| Compound | Substituent Position | IC50 (MCF-7) | IC50 (T47D) |

|---|---|---|---|

| 7b | 2-Furyl | 12.35 μM | 8.70 μM |

| 7e | 3-Furyl | 11.40 μM | 10.90 μM |

Data from quinolone derivatives

Biological Activity

4-tert-Butylphenyl-(3-furyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is an organic compound characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a furan moiety through a methanol group. Its structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties. For instance, derivatives of similar structures have shown significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Some studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways .

- Antioxidant Properties : The presence of the hydroxyl group in the structure may confer antioxidant activity, which is beneficial in mitigating oxidative stress-related conditions .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function.

- Electrophilic Interactions : The furan ring may participate in electrophilic reactions, which could lead to modifications in target proteins or nucleic acids.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Antimicrobial Activity : A recent study evaluated various substituted phenols for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound exhibited zones of inhibition ranging from 15 mm to 25 mm, indicating moderate to high antibacterial activity .

- Cytotoxicity Assays : Another study assessed the cytotoxic effects of phenolic compounds on human cancer cell lines. Results showed that certain derivatives led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 30 µM for different cell lines .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value (µM) |

|---|---|---|---|

| 4-tert-Butylphenol | Antibacterial | Staphylococcus aureus | 20 |

| 4-tert-Butylphenol | Antifungal | Candida albicans | 15 |

| 4-methoxy-6-styryl-pyran-2-one | Cytotoxic | MCF-7 (breast cancer) | 25 |

| 2,6-di-tert-butyl-4-methylphenol | Antioxidant | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.